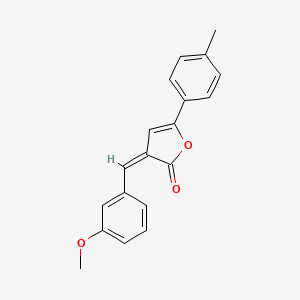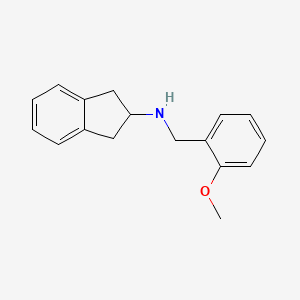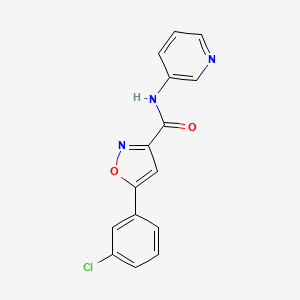![molecular formula C16H28N2O3 B4739974 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4739974.png)
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid
説明
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as PPC or PPCA, is a chemical compound that has shown potential in scientific research applications. PPC is a cyclic amino acid derivative that has been studied for its mechanism of action and its biochemical and physiological effects.
作用機序
The mechanism of action of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have an effect on the cholinergic system, which is involved in the regulation of memory and learning.
Biochemical and Physiological Effects:
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve cognitive function in animal models. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have neuroprotective effects, reducing the damage caused by neurotoxins in the brain.
実験室実験の利点と制限
One advantage of using 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is its potential for use in the treatment of a variety of diseases. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's and Parkinson's disease. However, one limitation of using 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to develop targeted therapies.
将来の方向性
There are a number of future directions for research on 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid. One area of research could be the development of targeted therapies based on a better understanding of the mechanism of action of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid. Another area of research could be the investigation of the potential use of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research on the safety and efficacy of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in humans, as most of the current research has been conducted in animal models.
Conclusion:
In conclusion, 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid is a chemical compound that has shown potential in scientific research applications. It has been studied for its mechanism of action, its biochemical and physiological effects, and its potential use in the treatment of various diseases. While there is still much to be learned about 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid, it is clear that it has the potential to be a valuable tool in the development of new therapies for a variety of conditions.
科学的研究の応用
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related conditions. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[(1-propylpiperidin-4-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-2-9-18-10-7-12(8-11-18)17-15(19)13-5-3-4-6-14(13)16(20)21/h12-14H,2-11H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFLMAMKMDCJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(1-Propylpiperidin-4-yl)carbamoyl]cyclohexanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4739892.png)
![N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide](/img/structure/B4739900.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4739912.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4739914.png)
![2,2'-[1,2-ethanediylbis(thio)]bis-1,3-benzoxazole](/img/structure/B4739920.png)


![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4739960.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B4739966.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4739968.png)
![3,5-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-1-adamantanecarboxamide](/img/structure/B4739981.png)
![3-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol](/img/structure/B4739996.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4740004.png)